![molecular formula C14H14N2O B1299420 N-(3-amino-4-methylphenyl)benzamide CAS No. 221875-98-5](/img/structure/B1299420.png)
N-(3-amino-4-methylphenyl)benzamide
Overview
Description
N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .
Synthesis Analysis
A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .Molecular Structure Analysis
The molecular structure of N-(3-Amino-4-methylphenyl)benzamide is complex due to the presence of two amine groups in different chemical environments . This makes the selective monoacylation process relatively complicated .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(3-Amino-4-methylphenyl)benzamide are complex. The reaction involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system .Scientific Research Applications
Medicinal Chemistry: Building Blocks for Drug Candidates
N-(3-amino-4-methylphenyl)benzamide: is a significant compound in medicinal chemistry, serving as a crucial building block for many drug candidates . Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of a variety of pharmaceuticals. The compound’s amine group can be selectively acylated, enabling the creation of diverse molecular structures tailored for specific therapeutic targets.
Microreactor Technology: Efficient Synthesis
The use of microreactor technology for the continuous synthesis of N-(3-amino-4-methylphenyl)benzamide represents a significant advancement in chemical production . Microreactors offer precise control over reaction conditions, leading to higher yields and selectivity. This method is particularly beneficial for producing this compound due to the complexity of its selective monoacylation process.
Reaction Kinetics: Optimization of Synthesis
Studying the reaction kinetics of N-(3-amino-4-methylphenyl)benzamide synthesis in a microflow system has led to the development of a kinetic model that can accurately predict selectivity and conversion rates . This model is instrumental in optimizing reaction conditions to achieve high yields, which is crucial for large-scale production.
Computational Fluid Dynamics (CFD): Simulation of Synthesis
Computational fluid dynamics (CFD) methods have been employed to simulate the flow synthesis of N-(3-amino-4-methylphenyl)benzamide . CFD simulations help in understanding the fluid flow and reaction dynamics within microreactors, which is essential for scaling up the synthesis process from laboratory to industrial levels.
Selective Acylation: Production of Derivatives
Selective acylation of N-(3-amino-4-methylphenyl)benzamide allows for the production of various derivatives . This process is key to developing new compounds with potential pharmacological activities. By altering the acylating agents and reaction conditions, chemists can synthesize a wide range of molecules for drug discovery.
Raw Material and Intermediate: Synthesis of Drug Candidates
As a raw material and intermediate, N-(3-amino-4-methylphenyl)benzamide plays a pivotal role in the synthesis of many drug candidates . It is often used in the early stages of drug development to create complex molecules that may lead to new medications.
Kinetic Modeling: Process Development
Kinetic modeling based on the intrinsic reaction parameters of N-(3-amino-4-methylphenyl)benzamide has facilitated the development of an efficient and practical process for its synthesis . This approach ensures that the production method is both cost-effective and scalable, meeting the demands of the pharmaceutical industry.
Pharmaceutical Research: Drug Development
In pharmaceutical research, N-(3-amino-4-methylphenyl)benzamide is extensively used in the development of new drugs . Its versatility and reactivity make it an ideal candidate for creating a variety of pharmacologically active compounds, contributing to the advancement of medical treatments.
Safety and Hazards
Future Directions
The future directions for the synthesis of N-(3-Amino-4-methylphenyl)benzamide involve the development of an efficient and practical process . The established kinetic model was used to optimize reaction conditions, as a result, N-(3-Amino-4-methylphenyl)benzamide was synthesized in the microreactor with a yield of 85.7% within 10 min .
Mechanism of Action
Target of Action
N-(3-Amino-4-methylphenyl)benzamide (1) is a crucial building block of many drug candidates . .
Mode of Action
The compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine (2) with benzoic anhydride (3) . The two amine groups in 2 are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, which makes the selective monoacylation process relatively complicated .
Biochemical Pathways
It is known that the compound is a crucial raw material and intermediate in the synthesis of many drug candidates .
properties
IUPAC Name |
N-(3-amino-4-methylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMYHZKZDMIROQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360503 | |
Record name | N-(3-amino-4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-methylphenyl)benzamide | |
CAS RN |
221875-98-5 | |
Record name | N-(3-amino-4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-(3-Amino-4-methylphenyl)benzamide in pharmaceutical research?
A: N-(3-Amino-4-methylphenyl)benzamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds [, ]. While its direct biological activity might not be the primary focus, its structure serves as a scaffold for developing more complex molecules with potential therapeutic applications.
Q2: Can you describe the synthesis of N-(3-Amino-4-methylphenyl)benzamide using microreactor technology?
A: A study [] explored the continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide within a microreactor. This method offers advantages like enhanced heat and mass transfer, leading to improved reaction control and potentially higher yields compared to traditional batch processes. The research used computational fluid dynamics (CFD) to model and simulate the synthesis, optimizing reaction parameters such as temperature and residence time for maximized production.
Q3: What is the role of the intermediate (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide in the synthesis of a specific pharmaceutical compound?
A: Research [] highlights the use of (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide as a key intermediate in a multi-step synthesis of (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024). This final compound, AN-024, likely possesses specific biological activities, though the research focuses on the synthetic route rather than its applications.
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